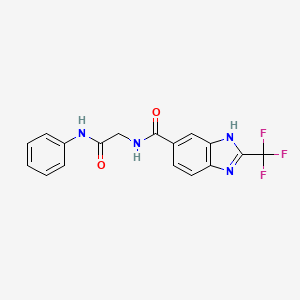
(2,4-Dinitrophenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dinitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8N2O5. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in organic synthesis and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(phenyl)methanone typically involves the reaction of benzophenone with 2,4-dinitrophenylhydrazine. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl carbon of benzophenone, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, often optimized for large-scale production. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dinitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzophenone derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2,4-Dinitrophenyl)(phenyl)methanone has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2,4-Dinitrophenyl)(phenyl)methanone involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl carbon, followed by the elimination of water . This property makes it useful in analytical chemistry for the detection of aldehydes and ketones.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A simpler analog without the nitro groups.
(2,4-Dinitrophenyl)hydrazine: A related compound used for similar analytical purposes.
(4-Nitrophenyl)(phenyl)methanone: A compound with a single nitro group substitution.
Uniqueness
(2,4-Dinitrophenyl)(phenyl)methanone is unique due to the presence of two nitro groups, which enhance its reactivity and make it particularly useful in analytical applications. The dual nitro substitution also increases its electron-withdrawing capability, making it a more effective reagent in certain chemical reactions compared to its analogs .
Propiedades
IUPAC Name |
(2,4-dinitrophenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-13(9-4-2-1-3-5-9)11-7-6-10(14(17)18)8-12(11)15(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSRWDPHODDWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)



![3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2577774.png)
![2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid](/img/structure/B2577776.png)


![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)

![N-[(4-fluorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2577783.png)



